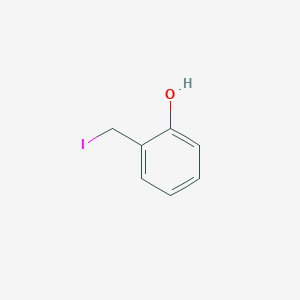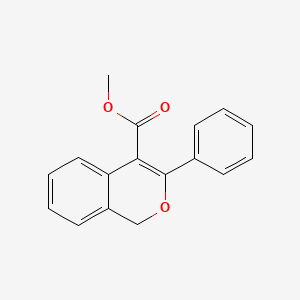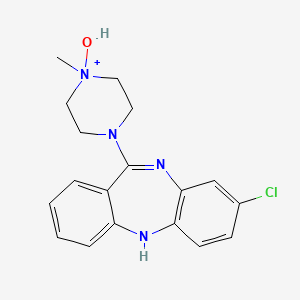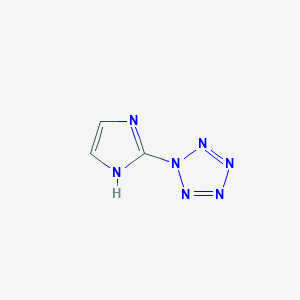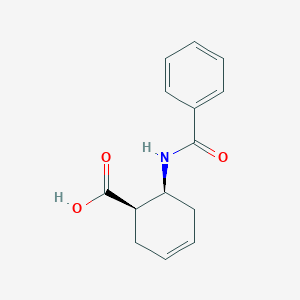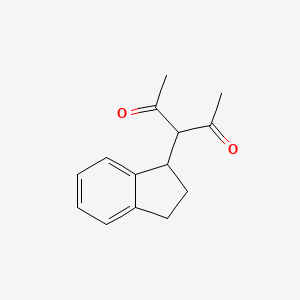
3-(Indan-1-yl)-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Indan-1-yl)-2,4-pentanedione is an organic compound that features an indane moiety fused with a pentanedione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Indan-1-yl)-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 3-(Indan-1-yl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indane structure but lacks the pentanedione moiety.
Indole derivatives: Contain a similar aromatic structure but differ in their biological activities and applications.
Uniqueness
3-(Indan-1-yl)-2,4-pentanedione is unique due to its combined indane and pentanedione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3 |
InChIキー |
PYFCRFIRBFGNCV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



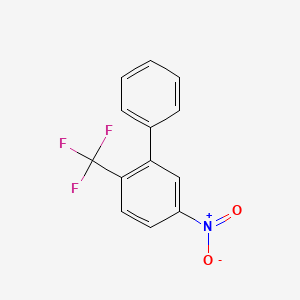
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
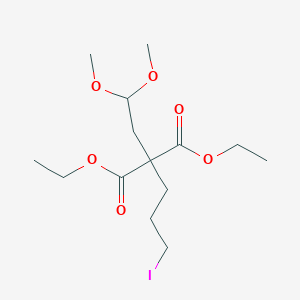
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
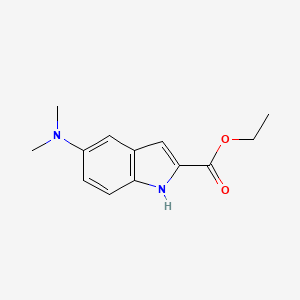
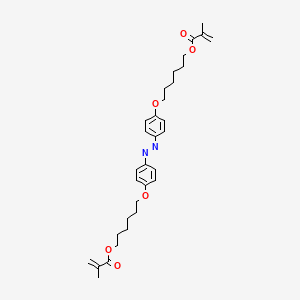
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
